molecular formula C13H20ClNO B2929224 N-(adamantan-1-yl)-2-chloropropanamide CAS No. 90477-15-9

N-(adamantan-1-yl)-2-chloropropanamide

Cat. No.: B2929224
CAS No.: 90477-15-9
M. Wt: 241.76
InChI Key: KRVLFNQJYFFTEL-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-chloropropanamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often utilized in medicinal chemistry due to its unique properties, including its ability to enhance the pharmacokinetic and pharmacodynamic profiles of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(adamantan-1-yl)-2-chloropropanamide can be synthesized through the reaction of 1-adamantylamine with 2-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: N-(adamantan-1-yl)-2-chloropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: N-(adamantan-1-yl)-2-azidopropanamide or N-(adamantan-1-yl)-2-thiocyanatopropanamide.

    Reduction: N-(adamantan-1-yl)-2-propanol.

    Oxidation: Adamantanone derivatives.

Scientific Research Applications

N-(adamantan-1-yl)-2-chloropropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-chloropropanamide involves its interaction with biological targets through the adamantane moiety. The adamantane structure can enhance the compound’s ability to cross cell membranes and reach intracellular targets. It may also interact with viral proteins, inhibiting their function and preventing viral replication .

Comparison with Similar Compounds

Uniqueness: N-(adamantan-1-yl)-2-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(1-adamantyl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVLFNQJYFFTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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